3'-c-Ethynyladenosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N5O4 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8+,11-,12-/m1/s1 |
InChI Key |
VVIJADJDBPHCKC-WHNOBIIHSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O |
Synonyms |
3'-C-ethynyladenosine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 3 C Ethynyladenosine
Stereoselective Synthesis of the 3'-C-Ethynyl Sugar Scaffold
The cornerstone of synthesizing 3'-C-ethynyladenosine lies in the stereocontrolled construction of the 3'-C-ethynyl-D-ribofuranose core. This process requires precise manipulation of stereocenters on the sugar ring to ensure the correct configuration, which is essential for biological activity.
Precursor Chemistry and Key Intermediates
The synthesis of the 3'-C-ethynyl sugar scaffold typically commences from readily available chiral precursors, with D-ribose being a common starting material. nih.govresearchgate.net The synthetic route involves a series of protection, activation, and stereoselective addition reactions. A key strategy involves the conversion of D-ribose into a suitable intermediate where the 3'-position is amenable to the introduction of the ethynyl (B1212043) group.
One established method proceeds through a sequence involving the formation of a 3-keto intermediate from a protected D-ribose derivative. For instance, starting from D-ribose, protection of the 1,2- and 5-hydroxyl groups is carried out, followed by oxidation of the 3'-hydroxyl group to a ketone. This 3-keto sugar is a critical intermediate, setting the stage for the stereoselective addition of an ethynyl nucleophile.
The diastereofacial selective addition of an ethynylcerium reagent to a 3-keto-furanose intermediate has been reported as a key step to introduce the ethynyl group with the desired stereochemistry at the C-3' position. acs.org Another significant transformation in some synthetic routes is the Barton-McCombie deoxygenation reaction, which is employed to remove a hydroxyl group at the 2'-position to furnish 2'-deoxyribonucleoside analogues. acs.org
Key intermediates in these syntheses are often protected sugar derivatives, such as those with benzoyl or acetate (B1210297) protecting groups, which not only mask the reactive hydroxyl groups but also influence the stereochemical outcome of subsequent reactions. nih.govnih.gov For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-3-C-ethynyl-α,β-D-ribo-pentofuranose is a versatile intermediate used for glycosylation with various nucleobases.
| Precursor/Intermediate | Key Transformation | Resulting Moiety |
| D-Ribose | Protection and Oxidation | 3-Keto-furanose |
| 3-Keto-furanose | Ethynylcerium addition | 3'-C-Ethynyl-furanose |
| Protected 3'-hydroxy sugar | Barton-McCombie reaction | 3'-Deoxy sugar |
| Protected Ribose | Benzoylation/Acetylation | Activated sugar for glycosylation |
Glycosylation Strategies (e.g., Vorbrüggen Glycosylation)
The coupling of the pre-synthesized 3'-C-ethynyl sugar scaffold with the purine (B94841) base is a pivotal step, and the Vorbrüggen glycosylation is the most widely employed method for this transformation. nih.govnih.gov This reaction typically involves the condensation of a silylated nucleobase with an acylated sugar derivative (the glycosyl donor) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov
The use of protected sugar precursors, such as acetate or benzoate (B1203000) protected 3'-C-ethynylribofuranose, is crucial for the success of the Vorbrüggen glycosylation. researchgate.netnih.gov The 2'-O-acyl group provides anchimeric assistance, directing the incoming nucleobase to the β-face of the furanose ring, thus ensuring the formation of the desired β-anomer with high stereoselectivity. nih.gov The reaction conditions, including the choice of solvent and catalyst, can be optimized depending on the specific nucleobase being used, whether it is a standard purine or a modified analogue like a 7-deazapurine. nih.gov
Purine Nucleobase Derivatization
To explore the structure-activity relationship and improve the therapeutic index of this compound, extensive modifications have been made to the adenine (B156593) moiety. These derivatizations primarily focus on the C-2 and C-6 positions, as well as the synthesis of isosteric 7-deazapurine and 1,7-dideazapurine analogues.
Modifications at C-2 and C-6 Positions of the Adenine Moiety
Modifications at the C-6 position of the purine ring have been a major focus. The synthesis of 6-substituted purine analogues is often achieved via nucleophilic substitution of a 6-chloropurine (B14466) nucleoside intermediate. nih.gov For example, Suzuki cross-coupling reactions of the 6-chloropurine derivative of this compound with various phenylboronic acids have been utilized to introduce aryl groups at the C-6 position. nih.gov
The C-2 position has also been a target for modification. The introduction of a fluorine atom at the C-2 position to create 2-fluoro-3'-C-ethynyladenosine is a notable example, often aimed at increasing metabolic stability, particularly against adenosine (B11128) deaminase. google.com The synthesis of 2,6-diaminopurine (B158960) derivatives of this compound has also been explored. These can be synthesized from a 2-amino-6-chloropurine (B14584) ribonucleoside precursor, where the 6-chloro group is subsequently displaced by an amino group. madridge.org A postsynthetic strategy using a 2-fluoro-6-amino-adenosine derivative allows for the introduction of the 2-amino group via nucleophilic aromatic substitution.
| Position | Modification | Synthetic Strategy |
| C-6 | Aryl groups | Suzuki cross-coupling with 6-chloropurine intermediate |
| C-6 | Amino group | Displacement of 6-chloro group |
| C-2 | Fluoro group | Synthesis from 2-fluoroadenine (B1664080) precursors |
| C-2 | Amino group | Synthesis from 2-amino-6-chloropurine precursors |
Synthesis of 7-Deazapurine and 1,7-Dideazapurine Analogs
Isosteric replacement of the N-7 nitrogen of the purine ring with a carbon atom leads to 7-deazapurine analogues, also known as pyrrolo[2,3-d]pyrimidines. The synthesis of 3'-C-ethynyl-7-deazaadenosine (3'-C-ethynyltubercidin) and its derivatives has been reported. nih.gov These are typically prepared by Vorbrüggen glycosylation of the appropriate 7-deazapurine base with the protected 3'-C-ethynyl sugar. nih.gov Halogenated 7-deazapurine analogues, such as those with chloro or bromo substituents at the 7-position of the deazapurine ring, have shown potent biological activity. nih.gov
Further modification by replacing both the N-1 and N-7 atoms with carbon results in 1,7-dideazapurine analogues (pyrrolo[2,3-b]pyridines). Their synthesis also relies on the glycosylation of the corresponding dideazapurine heterocycle. nih.gov For these more challenging heterocycles, alternative glycosylation conditions, such as nucleobase-anion glycosylation, are sometimes employed to achieve the desired coupling. nih.gov
Advanced Synthetic Approaches and Chemoenzymatic Methods
While classical chemical synthesis has been the mainstay for producing this compound and its analogues, advanced and more sustainable methods are continually being explored. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer promising alternatives.
Enzymatic glycosylation, using enzymes such as glycosyltransferases or nucleoside phosphorylases, presents a powerful tool for the stereoselective formation of the glycosidic bond, often under milder conditions and with fewer protection-deprotection steps compared to purely chemical methods. nih.govbeilstein-journals.orgmdpi.com While direct enzymatic synthesis of this compound is not yet widely reported, the enzymatic synthesis of related nucleoside analogues demonstrates the potential of this strategy. tugraz.atreading.ac.uk For instance, chemoenzymatic strategies have been developed for the synthesis of NADP and NAADP analogs starting from a protected 8-ethynyladenosine, showcasing the utility of enzymes in handling complex nucleoside structures.
Analogues with Diverse 3'-C-Carbon Substitutions (e.g., Propynyl, Ethenyl, Ethyl)
The substitution of the 3'-C-ethynyl group with other small carbon moieties has been a key strategy to investigate the structure-activity relationship (SAR) of this class of nucleosides. researchgate.net The synthesis of analogues with groups such as propynyl, ethenyl (vinyl), and ethyl at the 3'-position aims to fine-tune the compound's biological profile, including its interaction with target enzymes and its susceptibility to metabolic enzymes like adenosine deaminase (ADA). researchgate.net While extensive work has been done on the cytidine (B196190) and uridine (B1682114) counterparts, similar modifications to the adenosine analogue have been explored. researchgate.net
The general synthetic approach often involves the Vorbrüggen glycosylation, which couples a modified sugar with a purine nucleobase. researchgate.netnih.gov For the synthesis of the 3'-C-ethyl analogue, a common precursor containing the 3'-C-ethynyl group undergoes catalytic hydrogenation to reduce the triple bond to a saturated ethyl group. nih.gov This saturated sugar derivative is then used in the glycosylation step to form the final nucleoside analogue. nih.gov For instance, the synthesis of the 3'-C-ethyl analog can be achieved by the catalytic hydrogenation of a protected 3'-C-ethynyl ribofuranose precursor, which is subsequently glycosylated to yield the target compound. nih.gov
Studies on related 3'-C-substituted adenosine analogues have shown that modifications at this position significantly impact their interaction with ADA. While this compound itself is a substrate for ADA, its vinyl and ethyl derivatives are not, indicating that the steric and electronic properties of the 3'-substituent are crucial for enzyme recognition. researchgate.net
| Analogue Name | 3'-C-Substituent | Synthetic Precursor (Sugar) | Key Reaction Step | Reference |
|---|---|---|---|---|
| 3'-c-Propynyladenosine | -C≡C-CH₃ | 3-C-Propynyl-ribofuranose derivative | Vorbrüggen Glycosylation | researchgate.net |
| 3'-c-Ethenyladenosine (Vinyladenosine) | -CH=CH₂ | 3-C-Ethenyl-ribofuranose derivative | Vorbrüggen Glycosylation | researchgate.net |
| 3'-c-Ethyladenosine | -CH₂CH₃ | Protected 3'-C-ethynyl-ribofuranose | Catalytic Hydrogenation | nih.gov |
Design and Synthesis of this compound Prodrugs and Phosphorylated Forms for Research Applications
The development of prodrugs and phosphorylated forms of this compound is a critical strategy to address pharmacological limitations, such as poor membrane permeability and enzymatic inactivation. researchgate.netwuxiapptec.com Prodrugs are inactive derivatives that are converted into the active parent drug in vivo through enzymatic or chemical processes. wuxiapptec.com This approach can enhance properties like oral bioavailability and cellular uptake. mdpi.commdpi.com
A primary challenge for this compound is its rapid deamination by adenosine deaminase (ADA), which inactivates the compound. researchgate.net To overcome this, ADA-resistant derivatives have been synthesized. One prominent example is the 5'-monophosphate form, EAdo-5'-monophosphate (EAMP). researchgate.net Phosphorylation at the 5'-position not only protects the nucleoside from ADA but also represents the first step in its metabolic activation pathway, as nucleoside analogues typically require conversion to their triphosphate form to exert their biological effects. uga.edu
The synthesis of such phosphorylated forms can be complex. Chemical phosphorylation methods often employ phosphoramidite (B1245037) chemistry or other phosphorylating agents. thermofisher.com For instance, the synthesis of 4′-ethynyl-2′-deoxyadenosine 5′-monophosphate (EdAP), a related analogue, involved several steps including protection of functional groups, phosphorylation of the 5'-hydroxyl group, and final deprotection. researchgate.net These phosphorylated derivatives are designed to be cleaved by intracellular esterases or phosphatases, releasing the active nucleoside monophosphate within the cell. researchgate.net This strategy enhances cellular concentration and bypasses the often rate-limiting initial phosphorylation step catalyzed by cellular kinases. researchgate.net
| Compound Name | Prodrug Type | Design Rationale | Activation Mechanism | Reference |
|---|---|---|---|---|
| EAdo-5'-monophosphate (EAMP) | Phosphorylated Form | Bypass ADA-mediated deamination; serve as a precursor to the active triphosphate form. | Intracellular kinases convert to di- and triphosphate forms. | researchgate.net |
| Phosphate (B84403) Ester Prodrugs | Phosphorylated Form (masked) | Increase cell permeability by masking the negative charge of the phosphate group. | Cleavage by intracellular esterases to release the monophosphate. | researchgate.net |
Molecular and Cellular Mechanisms of 3 C Ethynyladenosine Action
Intracellular Metabolism and Phosphorylation Pathway (e.g., Triphosphate Formation)
3'-C-Ethynyladenosine (EAdo) is an adenosine (B11128) analog that requires intracellular activation to exert its biological effects. tandfonline.com The primary mechanism of activation involves a series of phosphorylation steps, ultimately leading to the formation of its triphosphate derivative. This process is initiated by the enzyme adenosine kinase (AK), which catalyzes the first phosphorylation of EAdo to its 5'-monophosphate form. tandfonline.com Subsequent phosphorylation events, carried out by other cellular kinases, convert the monophosphate into diphosphate (B83284) and then into the active this compound triphosphate. The triphosphate form of a related adenosine analog, NITD008, has been shown to directly inhibit the RNA-dependent RNA polymerase of the Dengue virus. researchgate.net
The reliance on adenosine kinase for activation is a critical determinant of EAdo's activity. In studies with a human gastric cancer cell line, NUGC-3, the anti-proliferative activity of EAdo was significantly diminished in the presence of an adenosine kinase inhibitor. tandfonline.com Furthermore, an EAdo-resistant cell line derived from NUGC-3 exhibited only 1/100th of the cellular AK activity compared to the parental cell line, highlighting the essential role of this enzyme in the metabolic activation of EAdo. tandfonline.com
Interactive Data Table: Enzymes in this compound Metabolism
| Enzyme | Role | Impact on EAdo Activity |
| Adenosine Kinase (AK) | Catalyzes the initial phosphorylation of EAdo to its 5'-monophosphate. tandfonline.com | Essential for activation. Inhibition of AK reduces EAdo's anti-proliferative effects. tandfonline.com |
| Adenosine Deaminase (ADA) | Inactivates EAdo by converting it to 3'-ethynylinosine. tandfonline.com | Reduces the effective concentration and in vivo efficacy of EAdo. tandfonline.comnih.gov |
Inhibition of Nucleic Acid Synthesis
The primary mechanism of action of this compound's active triphosphate form is the inhibition of nucleic acid synthesis. tandfonline.commedchemexpress.com This occurs through its interference with both RNA and DNA synthesis processes. tandfonline.commedchemexpress.com
RNA Synthesis Inhibition (e.g., RNA Polymerase Targeting)
EAdo was specifically designed as an inhibitor of RNA synthesis. tandfonline.com Following its conversion to the active triphosphate form, it acts as a potent inhibitor of RNA biosynthesis. tandfonline.com This inhibition is a key contributor to its antitumor effects. tandfonline.com The triphosphate of a similar compound was found to be an inhibitor of RNA synthesis mediated by the RNA polymerase encoded by the Hepatitis C virus. researchgate.net While the precise interactions with specific RNA polymerases are a subject of ongoing research, the significant and rapid decrease in RNA synthesis in cancer cells treated with EAdo underscores this as its main mode of action. tandfonline.com For instance, treatment of MKN-45 gastric cancer cells with EAdo resulted in a significant reduction in RNA biosynthesis within just one hour. tandfonline.com
Enzymatic Interactions and Modulations
The efficacy of this compound is significantly influenced by its interactions with specific cellular enzymes, namely adenosine kinase and adenosine deaminase.
Adenosine Kinase (AK) Role in Activation
As previously mentioned, adenosine kinase (AK) is the crucial enzyme responsible for the initial and rate-limiting step in the metabolic activation of this compound. tandfonline.com AK, a highly conserved phosphotransferase, converts adenosine and its analogs into their 5'-adenosine monophosphate (AMP) form. news-medical.net The anti-proliferative activity of EAdo is directly dependent on its phosphorylation by AK. tandfonline.com This was demonstrated in studies where an AK inhibitor effectively reduced EAdo's efficacy and in EAdo-resistant cells that showed markedly decreased AK activity. tandfonline.com
Adenosine Deaminase (ADA) Resistance Mechanisms in Analogs
A significant challenge to the in vivo efficacy of this compound is its susceptibility to enzymatic inactivation by adenosine deaminase (ADA). tandfonline.comnih.gov ADA is a ubiquitous enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and its analogs. researchgate.net In the case of EAdo, ADA converts it to 3'-ethynylinosine, a metabolite with reduced or no antitumor activity. tandfonline.com
To overcome this limitation, researchers have synthesized ADA-resistant analogs of EAdo. One such derivative, 2-F-EAdo, demonstrated high resistance to ADA. tandfonline.com However, this modification also resulted in lower anti-proliferative activity compared to the parent compound, EAdo. tandfonline.com Another approach involved the synthesis of EAdo-5'-monophosphate (EAMP), which showed antitumor effects in vivo, suggesting that bypassing the initial ADA-sensitive step can improve efficacy. tandfonline.com The development of these analogs highlights the critical role of ADA in modulating the therapeutic potential of adenosine-based nucleosides.
Interaction with Uridine (B1682114)/Cytidine (B196190) Kinase
The activation of this compound (EAdo) and its related 3'-ethynyl nucleosides, such as 1-(3-C-ethynyl-beta-D-ribopentofuranosyl)cytosine (ECyd) and 1-(3-C-ethynyl-beta-D-ribopentofuranosyl)uridine (EUrd), is critically dependent on phosphorylation by cellular kinases. nih.govacs.org The initial and rate-limiting step in the activation of these compounds is their conversion to the monophosphate form, a reaction catalyzed by uridine/cytidine kinases (UCKs). researchgate.netnih.gov
There are two main isoforms of UCK, UCK1 and UCK2, both of which are expressed in many tumor cells. nih.gov Research has demonstrated that UCK2 is primarily responsible for the phosphorylation and subsequent activation of these 3'-ethynyl nucleosides. nih.govwikipedia.org This was determined through studies of cell lines that developed resistance to these compounds. nih.gov In these resistant cells, mutations in the UCK2 gene were identified, such as a deletion of exon 5 or a point mutation, leading to decreased expression of the UCK2 protein. nih.gov In contrast, no alterations were observed in UCK1 in these resistant cell lines, highlighting the crucial role of UCK2 in the activation of this class of compounds. nih.gov
The specificity of UCK2 for ribonucleosides over 2'-deoxyribonucleosides is a key feature of its interaction with this compound and its analogs. wikipedia.org The binding of the sugar moiety of the nucleoside induces a conformational change in the enzyme, facilitating the phosphorylation process. wikipedia.org The cytotoxic activity of these nucleosides is predominantly dependent on this initial phosphorylation step. acs.org
Table 1: Role of Uridine/Cytidine Kinase in the Activation of 3'-ethynyl Nucleosides
| Feature | Description | References |
| Activating Enzyme | Uridine/Cytidine Kinase 2 (UCK2) | nih.govwikipedia.org |
| Mechanism | Phosphorylation of the 3'-ethynyl nucleoside to its active monophosphate form. | nih.govresearchgate.net |
| Significance | This is the rate-limiting step for the compound's activity. | nih.gov |
| Resistance | Mutations in UCK2 lead to resistance to 3'-ethynyl nucleosides. | nih.gov |
Inhibition of Viral Polymerases (e.g., RdRp, NS5B Polymerase)
The triphosphate form of this compound and related 3'-C-substituted nucleosides acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. nih.govcardiff.ac.uk These viral polymerases, such as the NS5B polymerase of the hepatitis C virus (HCV), are primary targets for antiviral drug development. nih.govnih.govplos.org
The mechanism of inhibition involves the incorporation of the nucleoside analog triphosphate into the growing viral RNA chain. mdpi.com While many nucleoside inhibitors act as chain terminators, preventing further elongation of the RNA strand, some, like those with a 3'-hydroxyl group, are considered non-obligate chain terminators. nih.govmdpi.com In these cases, the incorporated analog can interfere with the polymerase's function through steric hindrance or by distorting the nascent RNA chain, ultimately impairing viral replication. nih.govmdpi.com
For instance, 7-deaza-2'-C-ethynyl-adenosine has shown potent inhibitory activity against dengue virus replication. nih.gov The development of resistance to these inhibitors often involves mutations in the viral polymerase. nih.gov
The general structure of viral polymerases, often described as a "right-hand" shape with finger, palm, and thumb domains, provides multiple potential binding sites for inhibitors. plos.orgmdpi.com Nucleoside inhibitors typically target the active site in the palm domain, competing with natural nucleotides. plos.org
Table 2: Inhibition of Viral Polymerases by 3'-C-Substituted Nucleosides
| Viral Polymerase | Inhibitor Type | Mechanism of Action | References |
| RNA-dependent RNA polymerase (RdRp) | Nucleoside analog triphosphate | Chain termination or disruption of elongation | nih.govmdpi.com |
| HCV NS5B Polymerase | Nucleoside inhibitor | Competitive inhibition at the active site | nih.govplos.org |
Cellular Pathway Modulation (e.g., JNK Phosphorylation, RNase L Activation)
JNK Phosphorylation: The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. creative-diagnostics.com Activation of the JNK pathway involves the phosphorylation of JNK proteins. nih.gov This can be triggered by a variety of stimuli, including DNA damage and inflammatory cytokines. creative-diagnostics.comnih.gov Activated JNK can then phosphorylate downstream targets, such as the transcription factor c-Jun, leading to changes in gene expression and cellular processes like apoptosis. nih.govfrontiersin.org While direct evidence linking this compound to JNK phosphorylation is still emerging, the induction of cellular stress by such a potent inhibitor of RNA synthesis makes it a plausible downstream effect.
RNase L Activation: The 2-5A/RNase L system is a crucial component of the innate immune response to viral infections. nih.govplos.org Interferons induce the expression of 2',5'-oligoadenylate synthetases (OAS), which are activated by double-stranded RNA (dsRNA), a common viral replication intermediate. nih.gov Activated OAS synthesizes 2',5'-oligoadenylates (2-5A), which in turn bind to and activate RNase L, a latent endoribonuclease. nih.govplos.orgwikipedia.org Activated RNase L then degrades both viral and cellular single-stranded RNA, inhibiting viral replication and inducing apoptosis in the infected cell. plos.orgwikipedia.org The RNA fragments generated by RNase L can further amplify the immune response by activating other pattern recognition receptors like RIG-I and MDA5, leading to increased interferon production. mdpi.com The disruption of RNA synthesis and cellular homeostasis by this compound could potentially trigger stress responses that intersect with the RNase L pathway.
Comparative Molecular Mechanisms with Other 3'-C-Substituted Nucleosides
The molecular mechanism of this compound shares common features with other 3'-C-substituted nucleosides, primarily revolving around the critical role of the 3'-substitution on the sugar moiety. researchgate.net This modification is crucial for their biological activity. researchgate.net
Like this compound, other analogs such as 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) require an initial phosphorylation step catalyzed by UCK2 to become active. nih.govacs.org The resulting triphosphates then act as inhibitors of RNA polymerases. nih.gov The nature of the substituent at the 3'-C position can influence the potency and spectrum of activity. For example, replacing the ethynyl (B1212043) group with a 1-propynyl or ethenyl group in ECyd significantly reduces its cytotoxicity. acs.org
Furthermore, modifications to the nucleobase of these 3'-C-substituted nucleosides can alter their activity and overcome resistance mechanisms. researchgate.net The importance of the 3'-modification is highlighted by the observation that shifting a methyl group from the 3'-position to other positions on the sugar ring of adenosine analogs leads to a decrease in activity. researchgate.net
In essence, while the core mechanism of action—phosphorylation followed by polymerase inhibition—is conserved among many 3'-C-substituted nucleosides, the specific nature of the 3'-substituent and the nucleobase fine-tunes their biological profile.
Biological Targets and Interactions of 3 C Ethynyladenosine
Identification of Viral Enzyme Targets (e.g., SARS-CoV-2 RdRp, HCV NS5B Polymerase)
3'-c-Ethynyladenosine (EAdo) and its analogs function as nucleoside inhibitors that, after intracellular phosphorylation to their triphosphate form, target viral RNA-dependent RNA polymerases (RdRp). These enzymes are crucial for the replication of many RNA viruses. asm.orgenamine.net
The RNA-dependent RNA polymerase (RdRp) is a primary target for antiviral drugs because it is essential for the replication and transcription of the viral RNA genome and is highly conserved across coronaviruses. beilstein-journals.orgmdpi.comnih.govthenativeantigencompany.com The general mechanism for nucleoside analog inhibitors involves their incorporation into the nascent viral RNA chain. asm.org This incorporation can lead to premature termination of RNA synthesis due to the modification at the 3' position, which hinders the formation of a phosphodiester bond with the next incoming nucleotide. asm.orgmdpi.com
While direct inhibitory data for this compound against SARS-CoV-2 RdRp is not specified in the provided results, the known mechanism of related nucleoside analogs like Remdesivir strongly suggests that the activated triphosphate form of EAdo would compete with natural ATP for incorporation by the RdRp. beilstein-journals.org The hepatitis C virus (HCV) NS5B polymerase, another well-characterized RdRp, is a known target for nucleoside inhibitors. mdpi.comnih.govresearchgate.net These inhibitors act as non-obligate chain terminators; they contain a 3'-hydroxyl group, but steric hindrance from the modification prevents the addition of the next nucleotide, effectively stopping replication. mdpi.com Given that this compound has shown activity against a range of viruses, it is plausible that its triphosphate metabolite acts as a substrate and inhibitor for the HCV NS5B polymerase. nih.gov
| Compound | Target Enzyme | Virus | Activity | Reference |
| This compound (EAdo) | Vaccinia Virus DNA Polymerase (presumed) | Vaccinia Virus | EC₅₀: 0.35 ± 0.05 μM | nih.gov |
| Derivative 10 (m-chlorobenzylamino) | Varicella Zoster Virus DNA Polymerase (presumed) | Varicella Zoster Virus (VZV) | EC₅₀: 4.68 μM | nih.gov |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Inhibitory | beilstein-journals.orgmdpi.com |
| Sofosbuvir | NS5B RNA-dependent RNA polymerase | Hepatitis C Virus (HCV) | Inhibitory | enamine.net |
Cellular Enzyme Binding and Modulation
For this compound to exert its antiviral or cytostatic effects, it must first be activated within the cell through phosphorylation. This process is carried out by host cellular kinases, which convert the nucleoside into its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. asm.orgnih.gov The efficiency of this phosphorylation cascade is a critical determinant of the compound's activity.
Studies on related 3'-ethynyl pyrimidine (B1678525) nucleosides, such as 3'-ethynyluridine (EUrd) and 3'-ethynylcytidine (ECyd), have shown that uridine (B1682114)/cytidine (B196190) kinase is responsible for the initial phosphorylation step. nih.gov It is therefore highly probable that adenosine (B11128) kinase is the primary enzyme responsible for the initial phosphorylation of this compound. A lack of phosphorylation by cellular kinases has been suggested as a reason for the poor cytostatic activity of some EAdo derivatives. nih.gov Conversely, the potent cytostatic activity of EAdo itself confirms it is an efficient substrate for these kinases. nih.govresearchgate.net Another cellular enzyme that can modulate the activity of EAdo is adenosine deaminase (ADA), which is known to inactivate the compound. researchgate.net
Nucleic Acid Binding and Perturbation
Once converted to its active triphosphate form (EAdo-TP), this compound is incorporated into newly synthesized RNA strands by RNA polymerases. asm.orgnih.gov This incorporation is the key step in its mechanism of action. The presence of the ethynyl (B1212043) group at the 3' position of the ribose sugar is the crucial modification.
When EAdo-TP is incorporated into a growing RNA chain, the bulky and rigid 3'-ethynyl group sterically hinders the polymerase from catalyzing the formation of a phosphodiester bond with the subsequent nucleoside triphosphate. asm.orgmdpi.com This leads to the premature termination of RNA chain elongation, a process known as chain termination. This disruption of RNA synthesis inhibits both viral replication and cellular proliferation, explaining the compound's antiviral and cytostatic effects. nih.govresearchgate.net Studies with the related compounds 3'-ethynyluridine and 3'-ethynylcytidine have demonstrated their incorporation into the RNA fraction of cells and subsequent inhibition of RNA polymerase II. nih.gov Similarly, other modified nucleosides are known to be incorporated into RNA during transcription and polyadenylation. researchgate.net
Receptor Interactions and Binding Affinities (e.g., Adenosine Receptors for related compounds)
Adenosine and its analogs can interact with specific G protein-coupled receptors known as adenosine receptors, which are classified into A₁, A₂ₐ, A₂ᵦ, and A₃ subtypes. researchgate.netacs.org These receptors are involved in a wide array of physiological processes. researchgate.netd-nb.info The interaction of adenosine analogs with these receptors can lead to agonistic or antagonistic effects. cdnsciencepub.comnih.gov
Direct studies on the binding affinity of this compound to adenosine receptors are limited. However, research on purine-modified derivatives of EAdo provides some insight. Two specific derivatives were evaluated for their agonistic behavior at the adenosine A₃ receptor and were found to bind only weakly. nih.gov This suggests that the primary mechanism of action for EAdo is not mediated through strong adenosine receptor agonism or antagonism, but rather through the inhibition of nucleic acid synthesis.
It is known that modifications to the N⁶-position and the ribose moiety of adenosine can significantly alter binding affinity and selectivity for different adenosine receptor subtypes. researchgate.netacs.orgnih.gov For instance, N⁶-substituted compounds are often more potent at A₁ receptors. researchgate.net The lack of such modifications on the core structure of this compound may explain its weak interaction with the A₃ receptor.
| Compound | Receptor | Binding/Activity | Finding | Reference |
| EAdo Derivative 9 | Adenosine A₃ Receptor | Weak Binding | 70 ± 9% inhibition at 10 μM | nih.gov |
| EAdo Derivative 10 | Adenosine A₃ Receptor | Weak Binding | 48 ± 6% inhibition at 10 μM | nih.gov |
| N⁶-substituted adenosines | A₁ Adenosine Receptor | Potent Agonists | Generally more potent at A₁ than A₂ receptors | researchgate.net |
| Caffeine/Theophylline | A₁/A₂ Adenosine Receptors | Nonselective Antagonists | Bind to adenosine receptors | researchgate.net |
Protein-Protein Interactions in Context of this compound Activity
The antiviral activity of nucleoside analogs like this compound occurs within the context of complex protein machinery. Protein-protein interactions (PPIs) are fundamental to the function of viral replication complexes and can be targets for antiviral therapies. nih.govwikipedia.orgmdpi.combeilstein-journals.org The viral RdRp, the direct target of EAdo-TP, does not function in isolation. In many viruses, including coronaviruses, the core polymerase subunit forms a complex with other non-structural proteins (nsps) to achieve full processivity and activity. nih.govthenativeantigencompany.com
For SARS-CoV-2, the RdRp (nsp12) associates with cofactors nsp7 and nsp8 to form the active replication and transcription complex. nih.gov The activity of this compound, by targeting the RdRp, inherently disrupts the function of this entire protein complex. While EAdo itself may not directly inhibit the protein-protein interactions that assemble the complex, its incorporation into the nascent RNA by the RdRp stalls the polymerase, thereby halting the complex's primary function.
Furthermore, viruses often manipulate host protein-protein interactions to facilitate their life cycle and evade the immune response. mdpi.comfrontiersin.org For example, the HCV NS3-4A protease targets the host adaptor protein Cardif to block interferon production. nih.gov While not a direct interaction, by inhibiting viral replication, compounds like this compound can prevent the synthesis of viral proteins that would otherwise hijack or disrupt host cellular protein networks.
Structure Activity Relationship Sar Studies of 3 C Ethynyladenosine and Its Analogs
Influence of 3'-C-Ethynyl Moiety on Biological Activity
The introduction of a substituent at the 3' position of the nucleoside sugar ring is a critical modification that can profoundly impact biological activity. Studies on related nucleosides have shown that even a simple methylation at the 3'-C or 3'-O position can lead to a complete loss of antiviral activity, underscoring the sensitivity of this position to structural changes. researchgate.net For adenosine (B11128) analogs, modifications at the 3'-position have been shown to be particularly important for activity. nih.gov
The 3'-C-ethynyl group in 3'-c-ethynyladenosine is not merely a point of substitution but a key determinant of its biological profile. The rigid, linear geometry of the ethynyl (B1212043) (carbon-carbon triple bond) moiety significantly influences the conformation of the furanose sugar ring. In related ethynyl-modified nucleosides, such as 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), the ethynyl group has been shown to stabilize the sugar ring in a C2'-exo/C3'-endo (North) conformation. asm.org This specific sugar pucker is often a prerequisite for efficient recognition and incorporation by viral polymerases, such as HIV reverse transcriptase. asm.org
The importance of the unsaturated triple bond is highlighted when compared to its saturated counterpart. For instance, the synthesis of a 3′-C-ethyl analog demonstrated that saturation of the ethynyl group can alter the biological activity profile, suggesting that the electronic properties and rigidity of the triple bond are crucial for target interaction. nih.gov The pronounced cytostatic activity of this compound (EAdo) has been confirmed in multiple studies, further emphasizing the role of the 3'-ethynyl branch in conferring its biological effects. researchgate.net
Impact of Purine (B94841) Base Modifications on SAR Profiles
While the 3'-C-ethynyl sugar provides a key structural scaffold, modifications to the purine base are essential for tuning the activity, selectivity, and metabolic stability of the resulting analogs. A focused library of this compound derivatives with various purine modifications revealed distinct SAR profiles. nih.gov
Initial modifications, such as introducing substituted phenyl rings at the C6 position of the purine, failed to produce significant inhibitory activity against tumor cell proliferation. nih.gov However, more substantial changes to the heterocyclic core yielded potent compounds. For example, replacing the N7 nitrogen of the purine with a carbon atom to create 7-deazapurine analogs (tubercidin analogs) led to a dramatic increase in antiproliferative activity. nih.govresearchgate.net Halogenation (Cl, Br, I) at the C7 position of these 3'-C-ethynyl-7-deaza-adenosine derivatives resulted in compounds with nanomolar inhibitory concentrations (IC₅₀) against several tumor cell lines. nih.gov
Other modifications have also proven effective. The 2,6-diaminopurine (B158960) analog of this compound showed inhibitory activity against the vaccinia virus. researchgate.net Another critical modification is the introduction of a fluorine atom at the C2 position of the adenine (B156593) base. This substitution is known to make the nucleoside less susceptible to deamination by adenosine deaminase (ADA), a key metabolic enzyme that inactivates many adenosine analogs. asm.orgacs.org This strategy was successfully employed in the development of EFdA, highlighting how base modifications can overcome metabolic liabilities. acs.org
| Compound/Modification | Base Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound (EAdo) | Adenine | Antiproliferative; Antiviral (Vaccinia virus, EC₅₀: 0.31 µM) | nih.govresearchgate.net |
| C6-Aryl Analogs | 6-Arylpurine | Weak or no antiproliferative activity | nih.gov |
| 2,6-Diaminopurine Analog | 2,6-Diaminopurine | Antiviral (Vaccinia virus, EC₅₀: 51 µM) | researchgate.net |
| 7-Deaza-adenosine Analog | 7-Deazapurine (Tubercidin) | Potent antiproliferative activity (nanomolar IC₅₀) | nih.gov |
| 7-Chloro-7-deaza-adenosine Analog | 7-Chloro-7-deazapurine | Potent antiproliferative activity; Inhibited tumor growth in vivo | nih.gov |
| 1,7-Dideazapurine Analog | 1,7-Dideazapurine | Antiviral (hCMV) | nih.gov |
Stereochemical Considerations and Configurational Requirements
The three-dimensional arrangement of atoms (stereochemistry) in nucleoside analogs is paramount for their biological function. For this compound and its derivatives, several stereochemical factors are critical for activity.
First, the configuration of the glycosidic bond is crucial. The natural β-anomeric configuration is typically required for recognition by kinases and polymerases.
Second, the conformation of the ribose sugar ring, often described as the sugar pucker, plays a vital role. The furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). ttu.ee As mentioned previously, bulky or electronegative substituents can lock the sugar into one preferred conformation. asm.org The 3'-C-ethynyl group favors a North sugar pucker, which appears to be the biologically active conformation for interaction with certain viral polymerases. asm.org This conformational rigidity can enhance binding affinity to the target enzyme by reducing the entropic penalty of binding.
Correlation between Sugar and Nucleobase Modifications and Target Interaction Specificity
The ultimate biological activity of a nucleoside analog arises from the synergistic interplay between the modified sugar and the modified nucleobase. mdpi.com These two components work in concert to determine the molecule's affinity and specificity for its biological target, such as a viral polymerase or a cellular kinase. numberanalytics.com
The case of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) provides a clear example of this principle. The 4'-ethynyl group (sugar modification) pre-organizes the molecule into the correct North sugar conformation required for binding to the HIV reverse transcriptase active site. asm.org Simultaneously, the 2-fluoro group (base modification) prevents metabolic inactivation by adenosine deaminase (ADA) and may engage in specific interactions within the enzyme. asm.orgacs.org This combination of a conformationally locked sugar and a metabolically stable base results in a highly potent anti-HIV agent. asm.org
Similarly, in the this compound series, combining the 3'-ethynyl ribose with a 7-deaza-7-chloropurine base resulted in potent antiproliferative agents. nih.gov This suggests that the 3'-ethynyl sugar provides a favorable conformation for a cellular target (e.g., a kinase or polymerase involved in cell proliferation), while the modified 7-deazapurine base provides enhanced binding interactions within the target's active site, a combination that the natural adenosine base does not achieve as effectively. nih.gov In contrast, coupling the same sugar with a 1,7-dideazapurine base led to a compound with activity against human cytomegalovirus (hCMV), indicating that a different base modification can completely switch the target specificity from cancer cells to a specific virus. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The goal of QSAR is to predict the activity of novel, unsynthesized compounds and to provide insights into the molecular properties that govern activity, thereby guiding rational drug design. nih.govfrontiersin.org
A typical QSAR study involves several steps:
Data Set Assembly: A series of structurally related compounds, such as the this compound analogs, with measured biological activity (e.g., IC₅₀ or EC₅₀ values) is compiled. researchgate.net
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., logP), and topological features. frontiersin.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. frontiersin.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods, including cross-validation (e.g., leave-one-out) and validation with an external test set of compounds not used in model generation. researchgate.netmdpi.com
While specific QSAR models for this compound derivatives are not prominently featured in the surveyed literature, the diverse library of analogs synthesized and tested would be an ideal candidate for such an analysis. nih.govresearchgate.net For example, a QSAR model for the 7-substituted-7-deazapurine analogs could reveal the optimal electronic and steric properties for the C7-substituent to maximize antiproliferative activity. Such models could quantify the contributions of factors like the size of the halogen atom or the hydrogen-bonding capacity of other substituents, providing a predictive framework for designing the next generation of inhibitors.
Preclinical Research Models for Investigating 3 C Ethynyladenosine
In Vitro Cell-Based Models
In vitro models are fundamental for the initial screening and mechanistic studies of therapeutic compounds like 3'-c-Ethynyladenosine. These systems, which involve the use of living cells cultured in a laboratory setting, allow for controlled and reproducible experiments to assess a compound's biological activity.
Two-Dimensional (2D) Cell Line Studies (e.g., Tumor Cell Lines, Viral-Infected Cells)
Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a primary method for evaluating the cytotoxic and antiviral properties of this compound. nih.gov These models are instrumental for initial high-throughput screening to determine a compound's efficacy against various cancer types and viruses. nih.govresearchgate.net
In oncology research, this compound has demonstrated significant antiproliferative activity across a panel of human tumor cell lines. researchgate.net Studies have shown its potent effects in inhibiting the proliferation of murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cells. nih.gov The compound's activity spectrum has also been evaluated against the NCI-60 panel of human tumor cell lines, revealing its potential against various solid tumors. nih.gov The primary mechanism of its anticancer effect is attributed to its ability to target both DNA and RNA, offering a broader window in the cell cycle to exert its effects. researchgate.net
In the context of virology, 2D cell culture systems are used to assess the ability of this compound and its analogs to inhibit viral replication. nih.gov For instance, its inhibitory activity has been confirmed against vaccinia virus. researchgate.net Furthermore, related 3'-C-ethynyl nucleosides have been evaluated against a wide array of human viruses, including Herpes Simplex Virus (HSV-1 and -2), Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV), and various influenza strains. nih.gov These studies often involve infecting cell monolayers and then measuring the reduction in viral titer or cytopathic effect in the presence of the compound. nih.gov
Table 1: Antiproliferative Activity of this compound in 2D Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| L1210 | Murine Leukemia | Potent inhibition of cell proliferation. | nih.gov |
| CEM | Human T-lymphocyte Leukemia | Demonstrated significant antiproliferative effects. | nih.gov |
| HeLa | Human Cervix Carcinoma | Effective in inhibiting cell proliferation. | nih.gov |
| NCI-60 Panel | Various Solid Tumors | Showed a spectrum of activity against several solid tumor cell lines. | nih.gov |
| MDA-MB-231-LM2 | Metastatic Breast Cancer | An analog of this compound inhibited tumor growth and metastasis in a subsequent xenograft model. | nih.gov |
Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures. nih.govmdpi.com These models better replicate the complex cell-cell and cell-extracellular matrix interactions found in living tissues, as well as the nutrient and oxygen gradients characteristic of a tumor microenvironment. mdpi.comthermofisher.com
Spheroids are aggregates of cells that can be cultured in free-floating suspension, mimicking the architecture of a small, avascular tumor. thermofisher.comnih.gov Organoids are more complex 3D structures derived from stem cells (either embryonic, induced pluripotent, or adult stem cells) that can self-organize to resemble the structure and function of a specific organ. mdpi.commdpi.comthermofisher.com
While specific studies detailing the use of this compound in 3D spheroid or organoid models are not extensively documented in the provided results, the application of these models is a logical step following promising 2D data. These advanced in vitro systems would be crucial for evaluating factors like drug penetration into a tumor mass and for predicting in vivo efficacy with greater accuracy than 2D models. mdpi.comnih.gov The development of patient-derived organoids (PDOs), in particular, allows for drug screening on models that closely mirror the genetics and histology of an individual patient's tumor, paving the way for personalized medicine. mdpi.comnih.gov
Patient-Derived Cellular Models (e.g., PDX-derived Cell Lines)
Patient-derived cellular models, particularly cell lines established from patient-derived xenografts (PDXs), represent a valuable tool in preclinical research. actrec.gov.in These models are created by taking a patient's tumor, implanting and growing it in an immunodeficient mouse (creating a PDX), and then establishing a cell line from that xenograft tumor.
This approach offers several advantages. PDX-derived cell lines retain a higher degree of the molecular and genetic characteristics of the original patient tumor compared to traditional, long-established cell lines. actrec.gov.in They can capture the heterogeneity of the initial cancer, making them powerful tools for studying drug sensitivity and resistance mechanisms. nih.gov The development of these models from diverse patient populations, such as those with Triple-Negative Breast Cancer (TNBC) in specific ethnic groups, is crucial for understanding disease pathology and improving therapeutic strategies for those populations. actrec.gov.in While direct studies citing the use of this compound in PDX-derived cell lines were not specified in the search results, these models are an essential component of the preclinical pipeline for promising anticancer agents.
In Vivo Animal Models for Mechanism Elucidation
Xenograft Models (e.g., Patient-Derived Xenografts)
Xenograft models involve the implantation of human cells or tissues into immunodeficient mice. nih.govnih.gov This is a widely used approach in preclinical oncology to test the efficacy of novel therapeutic agents.
The most common type is the cell line-derived xenograft (CDX), where established human cancer cell lines are injected subcutaneously or orthotopically into mice. nih.gov A more advanced and clinically relevant model is the patient-derived xenograft (PDX), where a fragment of a patient's tumor is directly implanted into a mouse. nih.govnih.gov PDX models are considered superior as they better retain the histological and genetic characteristics, as well as the heterogeneity, of the original human tumor. nih.govnih.govinvivotek.com
A study involving an analog of this compound, specifically the 7-deaza-7-chloro-6-amino-purin-9-yl derivative, utilized a metastatic breast tumor xenograft model (MDA-MB-231-LM2). nih.gov In this in vivo model, the compound was found to inhibit not only the growth of the primary tumor but also the formation of lung metastases, as observed through bioluminescence imaging (BLI) analysis. nih.gov This finding highlights the utility of xenograft models in assessing a compound's effect on both primary tumor burden and metastatic spread.
Table 2: Application of Xenograft Models in Investigating this compound Analogs This table is interactive. Users can sort columns by clicking on the headers.
| Xenograft Model | Cancer Type | Compound Tested | Key Findings | Reference |
|---|---|---|---|---|
| MDA-MB-231-LM2 | Metastatic Breast Cancer | 3'-C-ethynyl-7-deaza-7-chloro-6-amino-purin-9-yl (Analog 32) | Inhibited primary tumor growth and reduced the formation of lung metastases. | nih.gov |
Specific Animal Models for Antiviral or Antiproliferative Mechanism Investigations
The preclinical evaluation of this compound and its analogs relies on various animal models to elucidate their antiviral and antiproliferative mechanisms. These in vivo systems are crucial for understanding the compound's efficacy, mechanism of action, and potential for translation into clinical applications.
For investigating antiproliferative activity, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and metastasis in a living system. A notable example involves a 7-halogenated 7-deazapurine analog of this compound, specifically the chloro derivative (compound 32). This analog was studied in a metastatic breast cancer xenograft mouse model. nih.govnih.gov The use of such models enables researchers to observe the direct effects of the compound on tumor progression and spread. The choice of the cancer cell line is critical; for instance, the MDA-MB-157 cell line, derived from a patient with metastatic breast cancer, is a well-established model for creating triple-negative breast cancer xenografts. thno.org
In the realm of antiviral research, a variety of animal models are utilized to study the efficacy of nucleoside analogs against different viruses. While specific models for this compound are not extensively detailed in publicly available literature, the general approach involves infecting susceptible animals with a target virus and then administering the compound to assess its impact on viral load, disease progression, and survival rates. For instance, mouse models are frequently used to study flaviviruses like West Nile Virus (WNV). In such studies, BALB/c mice are infected with a lethal dose of the virus, and the efficacy of a nucleoside analog is determined by its ability to protect the mice from mortality and reduce viral titers in the brain. mdpi.com Similarly, the development of antiviral agents for viruses like SARS-CoV-2 has involved the use of various animal models, including macaques, ferrets, mice, and hamsters, to study the pathogenesis and evaluate potential therapies. wikipedia.org
The selection of an appropriate animal model is paramount and depends on the specific research question. Factors such as the type of cancer or virus being studied, the desired endpoint measurements, and the biological characteristics of the animal species all play a role in this decision.
Table 1: Examples of Animal Models for Investigating Nucleoside Analogs
| Model Type | Specific Model | Application | Key Findings/Observations | References |
| Antiproliferative | Metastatic Breast Cancer Xenograft Mouse Model | Evaluation of a 7-chloro-7-deaza-3'-C-ethynyladenosine analog | Inhibition of both tumor growth and metastasis | nih.govnih.gov |
| Antiproliferative | Dalton's Lymphoma (DL)-bearing Mice | Efficacy and mechanism of a novel fluorinated nucleoside analogue (FNC) against T-cell lymphoma | FNC demonstrated dose- and time-dependent inhibition of DL cell growth and proliferation. | nih.gov |
| Antiviral | West Nile Virus (WNV) infected BALB/c mice | In vivo antiviral activity of 7-deaza-2′-C-methyladenosine | Compound was highly effective even when treatment was initiated 3 days post-infection, resulting in a 90% survival rate. | mdpi.com |
| Antiviral | SARS-CoV-2 infected ferrets | Evaluation of ribonucleoside analog inhibitor MK-4482/EIDD-2801 | Reduced viral load in the upper respiratory tract and inhibited viral transmission. | wikipedia.org |
Advanced Preclinical Methodologies (e.g., Multi-Organ-on-Chip Platforms, BLI Analysis for mechanism)
To gain deeper insights into the mechanisms of action of this compound and its analogs, researchers are increasingly turning to advanced preclinical methodologies that offer more sophisticated and human-relevant data.
Bioluminescence Imaging (BLI) Analysis
Bioluminescence imaging (BLI) is a powerful, non-invasive technique used to monitor biological processes in living animals. In the context of cancer research, tumor cells are engineered to express a luciferase enzyme. When the substrate luciferin (B1168401) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified. This allows for the real-time tracking of tumor growth and metastasis.
In the study of the 7-chloro-7-deaza analog of this compound in a metastatic breast cancer xenograft mouse model, BLI was employed to assess the compound's effect on both the primary tumor and the spread of cancer cells. nih.govnih.gov This methodology provides a significant advantage over traditional methods that rely on terminal endpoints, as it allows for longitudinal studies in the same animal, reducing the number of animals required and providing dynamic data on treatment response. The low background noise of bioluminescence in animal studies contributes to the high sensitivity of this technique. mdpi.com
Multi-Organ-on-Chip Platforms
Multi-organ-on-chip (MOC) platforms, also known as microphysiological systems or "human-on-a-chip," are emerging as a revolutionary preclinical tool. mdpi.comosf.io These microfluidic devices contain interconnected chambers with living human cells from different organs, such as the liver, kidney, and intestine, creating a system that can mimic the complex interactions and drug metabolism that occur in the human body. nih.govpharmafeatures.com
While specific studies employing MOCs for this compound are not yet widely reported, these platforms hold immense potential for investigating nucleoside analogs. They can be used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a human-relevant context, which is often a limitation of animal models. pharmafeatures.com For instance, a MOC could be used to evaluate the conversion of this compound to its active triphosphate form in human liver cells and its subsequent effect on cancer cells in a connected chamber. osf.io These systems also offer the potential to study organ-specific toxicity and to screen for drug efficacy in a more controlled and human-like environment, potentially reducing the reliance on animal testing in the future. thno.orgpharmafeatures.com The development of MOCs that can be maintained for long-term studies (e.g., 28 days) further enhances their utility for assessing chronic drug effects. mdpi.com
Applications of 3 C Ethynyladenosine As a Research Probe and Tool
Integration into Nucleic Acids for Research Purposes
A significant application of 3'-C-ethynyladenosine is its enzymatic incorporation into nucleic acids. Its triphosphate form, this compound triphosphate (3'-EATP), can be utilized by various polymerases as a substrate, albeit with different efficiencies. For instance, terminal deoxynucleotidyl transferase (TdT) can add 3'-EATP to the 3'-end of DNA strands. thermofisher.com Similarly, poly(A) polymerase (PAP) can incorporate it into the 3'-end of RNA molecules. uni-muenchen.de This enzymatic integration allows for the site-specific labeling of nucleic acids. nih.gov
Once incorporated, the ethynyl (B1212043) group serves as a handle for post-synthetic modification using click chemistry, as described in the previous section. uni-muenchen.dersc.org This two-step approach, involving enzymatic incorporation followed by a click reaction, provides a powerful strategy for labeling RNA and DNA with a high degree of control over the label's position. rsc.org This is particularly useful for studying the structure and function of nucleic acids, as a reporter molecule can be placed at a specific site of interest. nih.gov
The ability to introduce a reactive group at the 3'-terminus of RNA or DNA is valuable for a variety of research applications, including the study of nucleic acid-protein interactions, the investigation of RNA processing and localization, and the development of nucleic acid-based diagnostics and therapeutics. researchgate.net
Biochemical Assay Development and Enzyme Inhibition Studies
The unique structure of this compound and its derivatives makes them valuable tools for developing biochemical assays and for studying enzyme inhibition. As an adenosine (B11128) analog, it can be used to probe the active sites of enzymes that recognize adenosine or its nucleotides.
Chemical probes are small molecules that are used to study the functions of proteins and other biomolecules. oicr.on.ca An ideal chemical probe is potent and selective for its target. oicr.on.ca this compound can serve as a scaffold for the development of such probes. For example, by attaching it to other molecules, researchers can create bifunctional probes to study protein-nucleic acid interactions.
In the context of enzyme inhibition, the modification at the 3' position can interfere with the catalytic activity of polymerases or other enzymes that process nucleic acids. Studying the extent of this inhibition can provide insights into the enzyme's mechanism and substrate specificity. For instance, the incorporation of this compound can act as a chain terminator for polymerases, a principle that is fundamental to DNA sequencing methods.
The development of assays using this compound can facilitate high-throughput screening of potential inhibitors for enzymes involved in nucleic acid metabolism, which are often targets for antiviral and anticancer drugs.
Tools for Studying Cellular Processes (e.g., DNA/RNA Synthesis Tracking)
A powerful application of this compound is in the metabolic labeling of newly synthesized nucleic acids within living cells. nih.gov When introduced to cells, this compound can be taken up and converted into its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into newly synthesized DNA and RNA by cellular polymerases during replication and transcription, respectively.
The ethynyl groups now present in the cellular DNA and RNA can be detected by subsequent click reaction with an azide-functionalized fluorescent dye or biotin (B1667282) tag. jenabioscience.comjenabioscience.com This allows for the visualization and quantification of DNA and RNA synthesis at a global level. This method provides a non-radioactive and less harsh alternative to traditional methods that use BrdU (for DNA) or tritiated uridine (B1682114) (for RNA). jenabioscience.com
This technique has been instrumental in studying various cellular processes, including:
| Cellular Process | Methodology | Key Findings | Reference |
|---|---|---|---|
| De novo DNA Synthesis | Metabolic labeling with an ethynyl-modified deoxynucleoside followed by click chemistry with a fluorescent azide. | Provides a quantitative measure of cell proliferation by identifying cells in S-phase. This method is a superior alternative to BrdU-based assays. | jenabioscience.com |
| De novo RNA Synthesis | Metabolic labeling with 2-ethynyladenosine (2-EA), which is incorporated into nascent mRNA transcripts. Subsequent detection via Cu(I)-catalyzed click chemistry. | Allows for the measurement of de novo mRNA poly(A) tail synthesis and global transcriptional activity in proliferating cells. | jenabioscience.com |
Future Research Directions and Unresolved Questions for 3 C Ethynyladenosine
Exploration of Novel Mechanisms of Action
While the cytostatic properties of 3'-c-Ethynyladenosine are established, the precise mechanisms by which it exerts these effects are not fully understood. nih.gov A primary area of future research will be to unravel the intricate molecular pathways that EAdo perturbs. Initial studies have pointed towards its phosphorylation by cellular kinases as a critical activation step, a common mechanism for many nucleoside analogs. acs.org However, the downstream consequences of this activation, including the specific enzymes and cellular processes that are inhibited, require more detailed investigation.
Future studies will likely employ advanced techniques such as chemical proteomics and genetic screening to identify the direct protein targets of phosphorylated EAdo. Understanding these interactions will be crucial in explaining its potent biological activity and could reveal novel therapeutic targets. Furthermore, exploring whether EAdo acts as a lethal mutagen, a mechanism employed by some antiviral nucleoside analogs to induce error catastrophe in viral replication, could open up new avenues for its application. psu.edu
Discovery of New Biological Targets and Pathways
The current understanding of this compound's biological activity is largely centered on its anticancer properties. nih.gov However, the structural similarities to other biologically active nucleosides suggest that its therapeutic potential may extend beyond oncology. A significant future research direction will be the systematic screening of EAdo against a wide range of biological targets. nih.govebi.ac.uk
This "target fishing" approach could uncover previously unknown activities against viruses, parasites, or inflammatory pathways. For instance, the structurally related compound 7-deaza-2'-C-ethynyladenosine has shown potent activity against dengue virus. psu.edu Investigating EAdo's efficacy against a broad spectrum of viruses, particularly RNA viruses, is a logical and promising area of exploration. Moreover, given the immunomodulatory roles of adenosine (B11128) receptors, probing the interaction of EAdo with these G protein-coupled receptors could reveal applications in inflammatory and autoimmune diseases. nih.gov
Table 1: Potential Areas for Biological Target Expansion of this compound
| Therapeutic Area | Potential Targets | Rationale |
| Virology | Viral polymerases (e.g., RdRP), Helicases | Structural similarity to other antiviral nucleoside analogs. psu.edu |
| Immunology | Adenosine receptors, Kinases involved in immune signaling | Known immunomodulatory effects of adenosine and its analogs. nih.gov |
| Parasitology | Essential parasite enzymes (e.g., kinases, polymerases) | Nucleoside salvage pathways are often distinct in parasites. |
Advanced Synthetic Strategies for Enhanced Research Tools
The synthesis of this compound and its analogs is fundamental to advancing our understanding of its structure-activity relationship (SAR). nih.gov Future research will focus on developing more efficient and versatile synthetic routes to generate a diverse library of EAdo derivatives. These strategies will likely involve novel coupling reactions and protecting group methodologies to facilitate the modification of both the sugar and the purine (B94841) base. mdpi.comunito.itrsc.org
A "mix-and-match" strategy, where the 3'-ethynyl ribofuranose core is combined with various modified purine bases, has already shown promise in identifying analogs with altered biological activity. nih.gov Advanced synthetic methods will enable the creation of more complex and functionally diverse molecules. This includes the synthesis of EAdo derivatives with different substituents on the ethynyl (B1212043) group, modifications to the adenine (B156593) base, and alterations to the ribose sugar. acs.org These new compounds will serve as invaluable tools for probing the specific interactions between EAdo and its biological targets.
Deeper Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation will be instrumental in accelerating research on this compound. nih.gov Molecular docking and dynamics simulations can provide valuable insights into how EAdo and its analogs bind to potential target proteins. nih.gov These computational predictions can then guide the synthesis of new derivatives with improved binding affinity and selectivity.
Future research will likely see a more iterative and integrated workflow where computational models are used to generate hypotheses that are then tested experimentally. The experimental data, in turn, will be used to refine and improve the accuracy of the computational models. This integrated approach will not only streamline the drug discovery process but also provide a more detailed and dynamic understanding of the molecular basis of EAdo's activity.
Expanding Applications as a Biochemical and Molecular Probe
The unique chemical structure of this compound, particularly the presence of the terminal ethynyl group, makes it an ideal candidate for development as a chemical probe. frontiersin.orgfebs.org This "clickable" handle allows for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, through bioorthogonal chemistry. nih.gov These probes can be used to visualize the localization of EAdo within cells, identify its binding partners, and study the dynamics of its interactions with target proteins. acs.orgrsc.orgrsc.org
Future research will focus on synthesizing a toolbox of EAdo-based probes with different reporter functionalities. nih.gov These probes will be invaluable for a wide range of applications, including:
Target Identification: Identifying the specific proteins that EAdo interacts with in a cellular context. frontiersin.org
Mechanism of Action Studies: Elucidating the downstream effects of EAdo binding to its targets.
High-Throughput Screening: Developing assays to screen for new modulators of EAdo's activity.
The development of these sophisticated molecular probes will be critical for unlocking the full potential of this compound as both a therapeutic agent and a research tool. escholarship.org
Q & A
Q. What methodological approaches are recommended for characterizing the chemical stability of 3'-c-Ethynyladenosine under varying experimental conditions?
To assess stability, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to monitor degradation products under controlled temperature, pH, and solvent conditions. For example, accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) can simulate long-term storage effects. Include controls for oxidation (e.g., argon atmosphere) and hydrolysis (buffered solutions). Raw data should be processed using statistical tools like ANOVA to identify significant degradation trends .
Q. How can researchers validate the purity of synthesized this compound batches?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with elemental analysis to confirm structural integrity. Quantitative purity assessments require HPLC with a calibrated UV detector (e.g., at 260 nm for nucleoside absorbance). Use certified reference standards and report relative standard deviation (RSD) across triplicate measurements. Ensure proper documentation of solvent lot numbers and instrument calibration dates to mitigate variability .
Q. What in vitro assays are suitable for evaluating the enzymatic inhibition activity of this compound?
Design dose-response experiments using recombinant target enzymes (e.g., adenosine deaminase or kinases) in buffer systems mimicking physiological conditions. Measure IC₅₀ values via spectrophotometric or fluorometric kinetic assays. Include positive/negative controls (e.g., known inhibitors or DMSO-only treatments) and account for non-specific binding using blank wells. Data normalization and curve fitting (e.g., Hill equation) should align with guidelines for pharmacological parameter estimation .
Advanced Research Questions
Q. How should contradictory data on the pharmacokinetic (PK) profile of this compound be resolved across preclinical models?
Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?
Use orthogonal validation techniques:
- CRISPR/Cas9 knockout models to confirm target specificity.
- Thermal proteome profiling (TPP) to map global protein interactions.
- RNA-seq to identify unintended transcriptomic changes.
Statistical frameworks like Benjamini-Hochberg correction should address false discovery rates in high-throughput datasets. Report raw proteomic/transcriptomic data in public repositories for independent verification .
Q. How can dose-response meta-analyses be structured to evaluate this compound’s efficacy across heterogeneous studies?
Define inclusion criteria for study designs (e.g., randomized controlled trials, cohort studies). Extract dose-level effect sizes (e.g., log odds ratios) and use mixed-effects models to account for between-study heterogeneity. Sensitivity analyses should exclude outliers (e.g., studies with high risk of bias per Cochrane criteria). Visualize results via forest plots and cumulative meta-analysis curves to assess dose-dependent trends .
Q. What statistical methods are appropriate for analyzing time-dependent cytotoxicity data of this compound in cancer cell lines?
Q. How should raw spectral data (NMR, MS) for this compound be archived to ensure reproducibility?
Deposit unprocessed data (e.g., FID files for NMR, .RAW files for MS) in public repositories like MetaboLights or ChEMBL. Include metainstrument parameters (e.g., magnetic field strength, ionization mode), solvent peaks, and calibration standards. For peer review, append processed spectra (e.g., baseline-corrected chromatograms) with integration thresholds clearly stated .
Q. What ethical and analytical considerations apply to in vivo studies of this compound?
Obtain institutional animal care committee approval (IACUC) and document protocol deviations (e.g., unexpected mortality). Use randomized block designs to allocate treatment groups and blind investigators during data collection. For histopathology, apply consensus scoring systems (e.g., H&E staining severity grades) with inter-rater reliability metrics (Cohen’s κ). Report attrition rates and exclude outliers only with predefined criteria .
Conflict Resolution and Peer Review
Q. How can researchers address peer critiques of mechanistic hypotheses involving this compound?
Replicate key findings with independent methodologies (e.g., siRNA knockdown alongside pharmacological inhibition). Use Bayesian statistics to quantify the probability of alternative hypotheses. Publish rebuttals in structured formats, including raw data re-analyses and methodological clarifications. Engage in post-publication peer review platforms to resolve disputes transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
